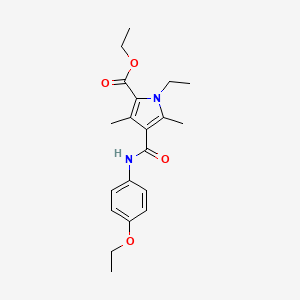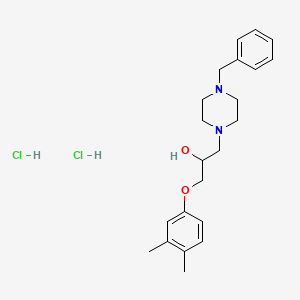
ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.438. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is involved in a variety of chemical syntheses and characterizations, demonstrating its utility in organic chemistry research. For instance, a study described the synthesis and characterization of a related compound through methods such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, highlighting the methodologies applicable to similar compounds (Idhayadhulla, Surendra Kumar, & Nasser, 2010). Furthermore, hydrogen-bonding patterns have been extensively studied in derivatives of 2,4-dimethylpyrrole, offering insights into the structural intricacies and interactions at the molecular level (Senge & Smith, 2005).
Biosynthetic Importance
The compound's derivatives have been synthesized through the modification of the Knorr pyrrole synthesis, indicating its role in creating novel pyrroles and dipyrrylmethanes of biosynthetic relevance. Such compounds are crucial for further chemical and pharmaceutical research, showcasing the synthetic versatility and potential biological applications of these molecules (Singh & Baqi, 2003).
Quantum Chemical Studies
Quantum chemical analyses have been conducted on similar compounds to evaluate their molecular structure, spectroscopic properties, and interaction analyses. These studies involve density functional theory (DFT), atoms in molecules (AIM) theory, and natural bond orbital (NBO) analysis, providing deep insights into the electronic and structural properties that govern the reactivity and stability of such molecules (Singh et al., 2013). This research contributes to a better understanding of the molecular interactions and properties essential for designing new materials and drugs.
Non-linear Optical Properties
Investigations into the non-linear optical (NLO) properties of pyrrole-containing compounds derived from ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal their potential in optoelectronic applications. The study of such properties is vital for developing materials for photonic devices, indicating the broad applicability of these compounds beyond traditional chemical and pharmaceutical fields (Singh, Rawat, & Sahu, 2014).
Propriétés
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-6-22-14(5)17(13(4)18(22)20(24)26-8-3)19(23)21-15-9-11-16(12-10-15)25-7-2/h9-12H,6-8H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWBSFSYDNQBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=C(C=C2)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/no-structure.png)
![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)

![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)


![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)
